Ethoxyquin

Description

Structure

3D Structure

Properties

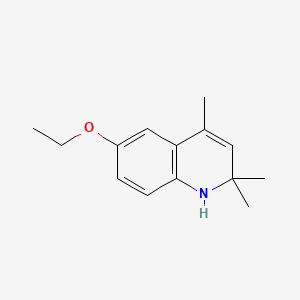

IUPAC Name |

6-ethoxy-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-9,15H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECIPOUIJURFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63301-91-7 | |

| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63301-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020582 | |

| Record name | Ethoxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethoxyquin is a clear light yellow to dark brown viscous liquid. Discolors and stains badly. Mercaptan-like odor. (NTP, 1992), Yellow liquid; [Merck Index] Light yellow to dark brown viscous liquid with an odor like mercaptans; Darkened by light and air; [CAMEO] Formulated as an emulsifiable concentrate and an impregnated wrap; [Reference #2] Dark brown liquid; [Aldrich MSDS] | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyquin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

253 to 257 °F at 2 mmHg (NTP, 1992), 123-125 °C AT 2 MM HG | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

225 °F (NTP, 1992) | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.029 to 1.031 at 77 °F (NTP, 1992), 1.029-1.031 AT 25 °C/25 °C | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.48 (AIR= 1) | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.82e-05 mmHg at 32 °F ; 0.000256 mmHg at 77 °F (NTP, 1992), 0.000132 [mmHg] | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyquin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1237 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW LIQUID | |

CAS No. |

91-53-2, 63301-91-7 | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethoxyquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyquin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063301917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyquin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethoxyquin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxyquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxyquin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1410R4OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethoxyquin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

less than 32 °F (NTP, 1992), Approximately 0 °C | |

| Record name | ETHOXYQUIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHOXYQUIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Ethoxyquin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), a widely used antioxidant. It details the primary synthetic pathway, the reaction mechanism, and experimental protocols. Quantitative data on reaction conditions and yields are summarized for comparative analysis. Furthermore, the guide elucidates the antioxidant mechanism of this compound. All signaling pathways and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Introduction

This compound is a quinoline-based antioxidant primarily utilized as a preservative in animal feed to prevent the oxidative degradation of fats and vitamins.[1] Its synthesis was first reported in 1921 by Knoevenagel, involving the condensation of p-phenetidine with acetone or its derivatives.[2] The most common industrial synthesis is a variation of the Skraup-Doebner-von Miller quinoline synthesis, which provides a cost-effective route to this compound.[1][3] This guide will delve into the technical details of this synthesis, providing researchers and chemical development professionals with the necessary information for its replication and optimization.

This compound Synthesis Pathway and Mechanism

The synthesis of this compound is predominantly achieved through the acid-catalyzed reaction of p-phenetidine with acetone.[4] This reaction is a classic example of the Doebner-von Miller quinoline synthesis, where an α,β-unsaturated carbonyl compound reacts with an aniline to form a quinoline derivative.[3] In this specific synthesis, the α,β-unsaturated carbonyl, mesityl oxide, is formed in situ from the self-condensation of two acetone molecules.

The overall reaction can be summarized as follows:

p-Phenetidine + 2 Acetone → this compound + 2 H₂O

Reaction Mechanism

The mechanism of the Doebner-von Miller synthesis of this compound from p-phenetidine and acetone involves several key steps:

-

Aldol Condensation of Acetone: In the presence of an acid catalyst, two molecules of acetone undergo an aldol condensation to form diacetone alcohol, which then dehydrates to yield the α,β-unsaturated ketone, mesityl oxide.

-

Michael Addition: The amino group of p-phenetidine acts as a nucleophile and attacks the β-carbon of mesityl oxide in a Michael addition.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the benzene ring attacks the protonated carbonyl carbon, leading to the formation of a six-membered ring.

-

Dehydration and Tautomerization: The cyclic intermediate then dehydrates and tautomerizes to form the stable 1,2-dihydroquinoline ring system of this compound.

A diagram illustrating this mechanistic pathway is provided below.

Quantitative Data on Synthesis Parameters

The yield of this compound is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. The following tables summarize the quantitative data from various sources to provide a comparative analysis.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst System | Reactant Ratio (p-Phenetidine:Acetone) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic Acid | 1 : 3.3 | Toluene | 130 | 10 | 67.6 | [5] |

| Iodine | 1 : 3.3 | Toluene | 130 | 10 | 57.4 | [5] |

| p-TSA / Iodine (1.8g / 0.27g) | 1 : 3.3 | Toluene | 130 | 10 | 88.7 | [5] |

| p-TSA / Iodine (1.3g / 0.55g) | 1 : 3.3 | Toluene | 130 | 10 | 91.6 | [5] |

| p-TSA / Iodine (1.1g / 0.42g) | 1 : 3.1 | Toluene | 130 | 9 | 85.9 | [5] |

| p-Toluenesulfonic Acid | 1 : 2.4 (with Diacetone Alcohol) | Toluene | 130 | 6 | 42 | [6] |

p-TSA: p-Toluenesulfonic Acid

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, based on procedures described in the literature.

Synthesis of this compound using a Composite p-Toluenesulfonic Acid/Iodine Catalyst[5]

Materials:

-

p-Phenetidine (20g)

-

Toluene (6.5 mL)

-

p-Toluenesulfonic acid (1.3g)

-

Iodine (0.55g)

-

Acetone (32 mL)

-

3% Sodium bicarbonate solution

-

Water

Equipment:

-

Reactor equipped with a thermometer, water separator, and condenser

-

Heat-collecting magnetic stirrer

-

Syringe pump

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a reactor equipped with a thermometer, water separator, and condenser, add 20g of p-phenetidine, 6.5 mL of toluene, 1.3g of p-toluenesulfonic acid, and 0.55g of iodine.

-

Heat and stir the mixture using a heat-collecting magnetic stirrer.

-

Once the temperature of the reaction solution stabilizes at 130°C, begin the dropwise addition of 32 mL of acetone into the reactor using a syringe pump over a period of 10 hours.

-

After the addition of acetone is complete, terminate the reaction.

-

Cool the reaction mixture and neutralize it by adding a 3% sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Wash the organic phase with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain the final product, this compound.

Expected Yield: 91.6%

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | (Predicted) δ (ppm): 6.6-6.8 (m, 3H, Ar-H), 5.3 (s, 1H, C=CH), 3.9 (q, 2H, OCH₂CH₃), 2.1 (s, 3H, C=C-CH₃), 1.3 (t, 3H, OCH₂CH₃), 1.2 (s, 6H, C(CH₃)₂) | [7] |

| ¹³C NMR | (Predicted) δ (ppm): 149.9, 138.4, 129.6, 127.6, 121.6, 115.2, 114.6, 110.2, 63.5, 51.1, 30.2, 18.3, 14.9 | [1] |

| Mass Spec. | [M+H]⁺ at m/z 218.15; product ions at m/z 160.10 and 148.10 | |

| FTIR | (Predicted) Strong C-O stretching around 1240 cm⁻¹, C=C stretching around 1600 cm⁻¹, N-H stretching around 3400 cm⁻¹ | General knowledge |

Antioxidant Mechanism of this compound

This compound functions as a potent antioxidant by interrupting the free-radical chain reactions involved in lipid peroxidation.[2] Its mechanism of action involves the donation of a hydrogen atom from its secondary amine group to a peroxyl radical (ROO•), thereby neutralizing the radical and preventing it from propagating the oxidative chain reaction.[6] This process results in the formation of a stable aminyl radical of this compound, which is less reactive and can further react with other radicals to terminate the chain reaction.

The key steps in the antioxidant mechanism are:

-

Initiation: A lipid molecule (RH) is converted to an alkyl radical (R•).

-

Propagation: The alkyl radical reacts with oxygen to form a peroxyl radical (ROO•), which can then abstract a hydrogen from another lipid molecule, creating a new alkyl radical and a hydroperoxide (ROOH).

-

Inhibition by this compound: this compound (EQ-H) donates a hydrogen atom to the peroxyl radical, forming a stable this compound radical (EQ•) and neutralizing the peroxyl radical.

Conclusion

The synthesis of this compound via the Doebner-von Miller reaction of p-phenetidine and acetone is a well-established and efficient industrial process. The yield and purity of the final product can be optimized by careful selection of catalysts and reaction conditions. This guide has provided a detailed overview of the synthesis pathway, reaction mechanism, and experimental protocols, supported by quantitative data and visual diagrams, to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. The elucidation of its antioxidant mechanism further underscores its importance as a chemical preservative.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. Box–Behnken Design-Based Optimization of Extraction Parameters of Phenolics, Antioxidant Activity, and In Vitro Bioactive and Cytotoxic Properties of Rhus typhina Fruits | MDPI [mdpi.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

An In-depth Technical Guide on the Core Antioxidant Mechanism of Action of Ethoxyquin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyquin (EQ), a synthetic quinoline-based antioxidant, has been extensively utilized in the animal feed industry to prevent lipid peroxidation. Its efficacy stems from a multifaceted mechanism of action that includes direct radical scavenging and the modulation of endogenous antioxidant defense systems. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, detailing its chemical reactivity, the role of its oxidation products, and its interaction with the Keap1-Nrf2 signaling pathway. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes involved.

Introduction

This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a potent, lipid-soluble antioxidant.[1] Initially developed as a rubber stabilizer, its ability to inhibit oxidative degradation has led to its widespread use as a preservative in animal feed, protecting fats, and fat-soluble vitamins from rancidity.[2][3] The antioxidant activity of this compound is not solely dependent on the parent molecule but is also contributed by its oxidation products, making its mechanism of action complex and robust.[4] This guide delves into the intricate details of these mechanisms, providing a technical resource for researchers in the fields of antioxidant science, animal nutrition, and drug development.

Direct Antioxidant Mechanism: Radical Scavenging

The primary antioxidant function of this compound lies in its ability to act as a chain-breaking antioxidant, donating a hydrogen atom from its secondary amine group to lipid peroxyl radicals (LOO•). This action terminates the lipid peroxidation chain reaction.

Upon donating a hydrogen atom, this compound is converted into a resonance-stabilized aminyl radical, which is significantly less reactive than the initial peroxyl radical and thus unable to propagate the oxidation chain. This process is illustrated in the following diagram.

Caption: Figure 1. This compound Radical Scavenging Mechanism.

The stabilized this compound radical can then undergo further reactions, leading to the formation of non-radical products, including a dimer and a quinone imine, both of which also exhibit antioxidant properties.[5][6]

Formation and Activity of Oxidation Products

The oxidation of this compound results in the formation of two major products: a quinone imine (QI) and an this compound dimer (EQDM).[7] These products are not merely byproducts but contribute significantly to the overall antioxidant efficacy.

-

Quinone Imine (QI): This non-fluorescent product is formed in significant amounts and has been shown to possess potent antioxidant activity, in some cases only slightly less active than the parent this compound molecule.[5]

-

This compound Dimer (EQDM): This fluorescent dimeric product is formed through the coupling of two this compound radicals.[5] Studies have shown that the dimer has a considerably longer half-life than this compound, providing prolonged protection against lipid oxidation.[4][6]

The sustained antioxidant effect of this compound can be attributed to this cascade of active compounds.

References

- 1. Superoxide Dismutase Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Santoquin and oxidized fat on liver and intestinal glutathione in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective Effect of this compound and N-acetylcysteine on Biochemical and Pathological Changes Induced by Chronic Exposure to Aflatoxins in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2 Plays an Important Role in Coordinated Regulation of Phase II Drug Metabolize Enzymes and Phase III Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of glutathione S-transferases in genetically inbred male mice by dietary this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethoxyquin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a synthetic antioxidant primarily utilized as a preservative in animal feed and as an anti-scald agent for pears and apples.[1][2][3] Its efficacy stems from its ability to inhibit the oxidation of fats and protect fat-soluble vitamins.[4] However, its use has been subject to regulatory scrutiny due to concerns about the potential toxicity of its metabolites and manufacturing impurities.[1] A thorough understanding of its physicochemical properties is paramount for researchers in toxicology, pharmacology, and analytical chemistry to develop accurate detection methods, assess its biological fate, and investigate its mechanisms of action. This guide provides a comprehensive overview of this compound's core physicochemical properties, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and analytical workflows.

Core Physicochemical Properties

This compound is a quinoline-based compound that typically appears as a light yellow to dark brown viscous liquid at room temperature.[3][5][6] It is prone to polymerization and darkening in color upon exposure to air and light.[6][7]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline | [1] |

| CAS Number | 91-53-2 | [1] |

| Molecular Formula | C₁₄H₁₉NO | [1] |

| Molecular Weight | 217.31 g/mol | [3][5] |

| Appearance | Light yellow to dark brown viscous liquid | [3][5] |

| Melting Point | < 0 °C to < 25 °C | [1][5][6] |

| Boiling Point | 123-125 °C at 2 mmHg | [1][6] |

| Density | 1.03 g/mL at 20 °C | [3][6] |

| Vapor Pressure | 0.000256 mmHg at 25 °C (77 °F) | [7] |

| Flash Point | 137 °C (278.6 °F) | [6] |

| Refractive Index | 1.569 - 1.571 at 20 °C | [6] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source(s) |

| Water Solubility | < 0.1 g/100 mL at 20 °C (practically insoluble) | [3] |

| Organic Solvents | Soluble in ethanol, DMSO, dimethylformamide, acetone, fats, and oils. | [2][3][8] |

| pKa | 4.56 - 5.15 (Weak Base) | [9][10] |

| LogP (Octanol/Water) | 3.39 - 4.01 | [3][10] |

Table 3: Spectroscopic and Stability Data for this compound

| Property | Value | Source(s) |

| UV/Vis. λmax | 229 nm, 357 nm | [11][12] |

| Mass Spectral Peaks | Intense peaks at m/z 202 (100%), 108 (53%), 174 (48%), 137 (36%) | [13] |

| Stability | Stable under ordinary conditions; polymerizes and darkens on exposure to light and air. Incompatible with strong oxidizing agents and strong acids. | [6][7][14] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound.

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the solubility of a compound in water.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a glass flask with a stopper. The excess solid/liquid phase should be visible.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After agitation, allow the flask to stand undisturbed in a constant temperature bath for at least 24 hours to allow for complete separation of the undissolved this compound from the aqueous solution.

-

Carefully collect a sample from the clear, saturated aqueous phase using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved micro-particles.

-

-

Quantification:

-

Quantify the concentration of this compound in the filtered aqueous sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

-

Prepare a calibration curve using standards of known this compound concentrations to determine the concentration in the sample.

-

The determined concentration represents the aqueous solubility of this compound at the specified temperature.

-

Protocol for Determination of pKa (Potentiometric Titration)

As a weak base, this compound's pKa can be determined by titrating it with a strong acid.

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.

-

Place the solution in a beaker with a magnetic stir bar.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Immerse the calibrated pH electrode and a temperature probe into the sample solution.

-

Use a burette filled with a standardized strong acid titrant (e.g., 0.1 M HCl).

-

-

Titration Procedure:

-

Record the initial pH of the this compound solution.

-

Add the acid titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added. Continue this process well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).

-

The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the compound.[15][16]

-

Protocol for Determination of LogP (HPLC Method)

The partition coefficient (LogP) can be efficiently estimated using reverse-phase HPLC, which correlates a compound's retention time with its lipophilicity.[11][17]

-

System Preparation:

-

Use a reverse-phase HPLC system with a C18 column.

-

The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure this compound is in its unionized form) and an organic solvent (e.g., methanol or acetonitrile).[11]

-

-

Calibration with Standards:

-

Select a series of standard compounds with well-established and reliable LogP values that span a range including the expected LogP of this compound.

-

Inject each standard compound individually and record its retention time (t_R_).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time (void volume).

-

Create a calibration curve by plotting the known LogP values of the standards (y-axis) against their corresponding log(k') values (x-axis). A linear relationship should be observed.

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

-

Record the retention time of this compound and calculate its log(k').

-

-

LogP Determination:

-

Using the linear regression equation from the calibration curve, calculate the LogP of this compound from its measured log(k') value.

-

Biological Signaling and Analytical Workflows

Antioxidant Mechanism

This compound functions as a chain-breaking antioxidant. Its dihydroquinoline structure allows it to donate a hydrogen atom from its secondary amine group (-NH) to neutralize lipid peroxyl radicals (ROO•), thereby terminating the radical chain reaction of lipid peroxidation.[2] This process protects cellular components and preserves the nutritional quality of feed.

Caption: Chain-breaking antioxidant mechanism of this compound.

Potential Genotoxicity Pathway

While an effective antioxidant, concerns exist regarding the genotoxicity of this compound and its metabolites, such as this compound quinone imine.[1] These compounds may generate reactive oxygen species (ROS) or act as electrophiles that can interact with DNA, leading to DNA adducts and strand breaks. This damage, if not properly repaired, can result in mutations and chromosomal aberrations.[18][19]

Caption: Postulated pathway of this compound-induced genotoxicity.

Analytical Workflow: QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common and effective workflow for the analysis of this compound residues in complex matrices like animal feed or tissues.[8][13]

Caption: QuEChERS workflow for this compound residue analysis.

References

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of this compound in feeds by liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. thaiscience.info [thaiscience.info]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Lesson on pKa and Weak Acid | Libraries & Academic Innovation [library.gwu.edu]

- 11. agilent.com [agilent.com]

- 12. chem.ws [chem.ws]

- 13. Analysis of this compound residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018–2019 - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. eurl-pesticides.eu [eurl-pesticides.eu]

- 15. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 16. egyankosh.ac.in [egyankosh.ac.in]

- 17. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Genotoxic and antioxidant activities of this compound salts evaluated by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Ethoxyquin Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyquin (EQ), a potent synthetic antioxidant, has been extensively used in animal feed to prevent lipid peroxidation. However, its propensity to degrade into various transformation products has raised concerns regarding food safety and biological activity. This technical guide provides a comprehensive overview of the identification, formation pathways, and analytical methodologies for the major degradation products of this compound. Detailed experimental protocols for advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are presented. Furthermore, this guide summarizes quantitative data on the occurrence of these degradation products in various matrices and explores the interaction of this compound with cellular signaling pathways.

Introduction

This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a highly effective antioxidant that has been instrumental in preserving the nutritional quality of animal feed by inhibiting the oxidation of fats and fat-soluble vitamins.[1] Despite its efficacy, this compound is susceptible to degradation under various conditions, leading to the formation of several transformation products. The presence of these degradation products in the food chain, particularly in farmed fish and other animal products, necessitates robust analytical methods for their identification and quantification.[2] This guide focuses on the primary degradation products of this compound, their mechanisms of formation, and the state-of-the-art analytical strategies for their detection and characterization.

Major Degradation Products of this compound

The most significant and frequently reported degradation products of this compound are its oxidation products: this compound quinone imine (EQI) and the this compound dimer (EQDM).[1][3] Other metabolites, such as de-ethylated this compound (DEQ), have also been identified, particularly in biological systems.[4]

-

This compound Quinone Imine (EQI): A major oxidation product formed during the degradation of this compound.[3] EQI has raised toxicological concerns due to structural alerts for mutagenicity and carcinogenicity.[5]

-

This compound Dimer (EQDM): Formed through the dimerization of this compound, it is often the most abundant metabolite found in tissues of animals fed with this compound-containing feed.[4][6]

-

De-ethylated this compound (DEQ): A metabolite resulting from the O-deethylation of this compound.[1]

Formation and Degradation Pathways

The degradation of this compound is primarily an oxidative process. The antioxidant activity of this compound involves the donation of a hydrogen atom from its secondary amine group to a free radical, resulting in the formation of a stabilized this compound radical. This radical can then undergo further reactions to form various degradation products.

The formation of EQI and EQDM is a key aspect of this compound's degradation. The proposed pathway involves the oxidation of this compound to a quinone imine structure (EQI). The dimerization to EQDM is also a significant route of transformation, particularly in biological matrices.[1]

Below is a diagram illustrating the primary degradation pathways of this compound.

Caption: Primary degradation pathways of this compound.

Quantitative Data on this compound and its Degradation Products

The following tables summarize the reported concentrations of this compound and its major degradation products in various matrices.

Table 1: Concentration of this compound and its Degradation Products in Farmed Fish and Swine Tissues

| Matrix | Analyte | Concentration Range (µg/kg) | Analytical Method | Reference |

| Farmed Steelhead Muscle | EQ | < 10 | HPLC-FLD | [3] |

| EQDM | 900 | HPLC-FLD | [3] | |

| Farmed Steelhead Liver | EQ | < 10 | HPLC-FLD | [3] |

| EQDM | 250 | HPLC-FLD | [3] | |

| Farmed Salmon Muscle | EQ | < 10 | HPLC-FLD | [3] |

| EQDM | 700 | HPLC-FLD | [3] | |

| Swine Fat | EQ | 3281 - 12193 | GC-MS/MS | [5] |

| EQI | 1780 - 12071 | GC-MS/MS | [5] | |

| EQDM | 2112 - 10969 | GC-MS/MS | [5] | |

| Swine Liver | EQ | 78.3 - 238 | GC-MS/MS | [5] |

| EQI | 50.2 - 177 | GC-MS/MS | [5] | |

| EQDM | 20.1 - 160 | GC-MS/MS | [5] | |

| Swine Kidney | EQ | 115 - 323 | GC-MS/MS | [5] |

| EQI | 133 - 280 | GC-MS/MS | [5] | |

| EQDM | 43.5 - 121 | GC-MS/MS | [5] | |

| Swine Muscle | EQ | 2.12 - 7.95 | GC-MS/MS | [5] |

| EQI | 2.78 - 10.2 | GC-MS/MS | [5] | |

| EQDM | 1.25 - 3.45 | GC-MS/MS | [5] |

Table 2: Recovery and Limit of Quantification (LOQ) Data for Analytical Methods

| Method | Matrix | Analyte | Recovery (%) | LOQ (µg/kg) | Reference |

| HPLC-UV | Fish Meal & Feed | EQ | 90 - 100 | - | [7] |

| QI | 75 - 85 | - | [7] | ||

| DM | 90 - 100 | - | [7] | ||

| GC-MS/MS | Swine Tissues | EQ | 64.7 - 100.7 | 0.5 | [5] |

| EQI | 64.7 - 100.7 | 5.0 | [5] | ||

| EQDM | 64.7 - 100.7 | 5.0 | [5] | ||

| UPLC-MS/MS | Shrimp | EQ | 91 - 97 | 5.0 | [8] |

| HPLC-FLD | Farmed Salmon | EQDM | 88 ± 4 | - | [9] |

Experimental Protocols

Sample Preparation: QuEChERS Method for Fish Tissue

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of residues in food matrices.[6][10]

Protocol:

-

Homogenize 5 g of fish tissue. To prevent degradation of this compound during sample preparation, the addition of a stabilizing agent like ascorbic acid is recommended.[6]

-

Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

-

Shake the tube vigorously for 15 minutes.

-

Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.[10]

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant for dispersive solid-phase extraction (dSPE) cleanup.

-

For dSPE, use a combination of primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.[6]

-

After cleanup, the final extract is ready for analysis by LC-MS/MS or GC-MS/MS.

Caption: QuEChERS sample preparation workflow.

Analytical Instrumentation

Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (UPLC-MS/MS).[8]

-

Column: Octadecylsilanized silica gel column (e.g., 2.0 mm i.d. x 150 mm, 5 µm particle size).[11]

-

Mobile Phase: A gradient of methanol and an aqueous solution of 2 mmol/L ammonium acetate.[11]

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.[11]

-

Injection Volume: 5 µL.[11]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

Instrumentation: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS).[5]

-

Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).

-

Inlet Temperature: 250°C.[5]

-

Injection Mode: Splitless.[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.9 mL/min).[5]

-

Oven Temperature Program: Start at 100°C, hold for 1 min, then ramp at 20°C/min to 240°C and hold for 45 min.[5]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

Biological Signaling Pathways

This compound and its metabolites can interact with cellular signaling pathways, notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes.[12]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a battery of cytoprotective genes, including those encoding for enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[12][13]

Studies have shown that this compound can induce the Nrf2 pathway, which may contribute to its protective effects against oxidative stress.[12] The deethylated metabolite of this compound (DEQ) has also been shown to restore the activities of antioxidant enzymes in a manner that suggests involvement of the Nrf2 pathway.[12]

Caption: this compound's interaction with the Nrf2 signaling pathway.

Conclusion

The identification and quantification of this compound's degradation products are critical for ensuring food safety and understanding the biological implications of its use. This guide has provided a detailed overview of the major degradation products, their formation pathways, and robust analytical methodologies for their detection. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field. Furthermore, the elucidation of this compound's interaction with the Nrf2 signaling pathway highlights the complex biological activities of this antioxidant and its metabolites, warranting further investigation into their toxicological and pharmacological profiles.

References

- 1. This compound: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 3. iffo.com [iffo.com]

- 4. Accumulation and depuration of the synthetic antioxidant this compound in the muscle of Atlantic salmon (Salmo salar L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of this compound and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of this compound and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. researchgate.net [researchgate.net]

- 8. thaiscience.info [thaiscience.info]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. Analysis of this compound residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018–2019 - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. Novel Antioxidant, Deethylated this compound, Protects against Carbon Tetrachloride Induced Hepatotoxicity in Rats by Inhibiting NLRP3 Inflammasome Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

Ethoxyquin Metabolism in Aquaculture Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyquin (EQ) is a synthetic antioxidant widely used in animal feed, including aquaculture, to prevent lipid peroxidation. Its application, however, has raised concerns due to the bioaccumulation of EQ and its metabolites in farmed aquatic species, potentially impacting both fish health and human consumers. This technical guide provides a comprehensive overview of the current scientific understanding of this compound metabolism in commercially important aquaculture species. It details the primary metabolic pathways, identifies key metabolites, summarizes quantitative data on tissue distribution, and outlines the experimental protocols employed in this field of research. The document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in aquaculture, food safety, and drug development.

Core Metabolic Pathways of this compound

This compound undergoes extensive biotransformation in aquaculture species, primarily in the liver. The metabolic processes can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, leading to a variety of transformation products (TPs). The major identified metabolic pathways include:

-

Dimerization: The most prominent metabolic pathway, leading to the formation of This compound dimer (EQDM) , specifically 1,8'-EQDM. EQDM is often found at significantly higher concentrations in fish tissues than the parent EQ and is more persistent.[1][2][3][4][5]

-

Oxidation: this compound can be oxidized to form quinone imine (QI) .[1][3][4] This metabolite is of particular toxicological interest due to its potential for DNA binding.

-

De-ethylation: The removal of the ethyl group from the ethoxy moiety results in the formation of de-ethylated EQ (DEQ) or 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline.[1][3][6]

-

Cleavage and Conjugation: Further metabolism can involve the cleavage of the quinoline ring structure, followed by conjugation with molecules such as glucuronic acid (glucuronidation), sulfate (sulfation), or glutathione.[5] These reactions increase the water solubility of the metabolites, facilitating their excretion.

The biotransformation of this compound is mediated by a suite of enzymes. Phase I reactions are primarily catalyzed by cytochrome P450 (CYP) monooxygenases , with studies suggesting the involvement of CYP1A and CYP3A families.[7][8] Phase II conjugation reactions are carried out by enzymes such as glutathione S-transferases (GSTs) and uridine diphosphate glucuronosyl-transferases (UDPGTs) .[7][8] Exposure to dietary this compound has been shown to induce the gene expression of these enzymes in Atlantic salmon.[7][8]

Visualizing Metabolic Pathways

The following diagram illustrates the primary metabolic transformations of this compound in aquaculture species.

Quantitative Data on this compound and Metabolite Residues

The accumulation of this compound and its metabolites varies depending on the species, tissue type, dietary concentration of EQ, and duration of exposure and depuration. The following tables summarize quantitative data from various studies.

Table 1: this compound (EQ) and this compound Dimer (EQDM) Concentrations in Farmed Fish Muscle

| Species | Dietary EQ (mg/kg feed) | Tissue | EQ (µg/kg) | EQDM (µg/kg) | Reference |

| Atlantic Salmon | Not specified (Commercial) | Muscle | 55 | 730 | [2] |

| Atlantic Salmon | 18 - 1800 | Muscle | Dose-dependent | Dose-dependent | [3][4] |

| Steelhead Trout | Not specified (Commercial) | Muscle | ~10 | 900 | [9] |

| Farmed Salmon (Korea) | Not specified | Muscle | 0.14 - 24.2 | 0.1 - 315 | [4] |

Table 2: this compound (EQ) and this compound Dimer (EQDM) Concentrations in Different Tissues of Steelhead Trout

| Tissue | EQ (µg/kg) | EQDM (µg/kg) | Reference |

| Muscle | ~10 | 900 | [9][10] |

| Liver | ~10 | 250 | [9][10] |

Table 3: Depuration and Half-life of this compound

| Species | Parameter | Value | Reference |

| Atlantic Salmon | EQ Half-life in muscle | 2.4 days | [3][4] |

| Atlantic Salmon | EQDM during 14-day depuration | Increased | [2][3] |

Experimental Protocols

The analysis of this compound and its metabolites in complex biological matrices requires robust and sensitive analytical methods.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS methodology is widely adopted for the extraction of EQ and its metabolites from fish and shrimp tissues.[11][12][13][14][15]

Protocol Outline:

-

Homogenization: A representative sample of the tissue (e.g., 5g of fish fillet) is homogenized. Cryogenic milling with dry ice may be used to ensure homogeneity and prevent degradation.[14]

-

Extraction: The homogenized sample is placed in a centrifuge tube. An internal standard is added, and the water content is adjusted. Acetonitrile (often with 2% acetic acid) is added as the extraction solvent.[11][14] The mixture is shaken vigorously.

-

Salting-out Liquid-Liquid Partitioning: QuEChERS salts (e.g., MgSO₄, NaCl, Na₃-Citrate) are added to induce phase separation between the aqueous and organic layers.[14] The tube is shaken and then centrifuged.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a dSPE sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids, C18 to remove lipids, and MgSO₄ to remove residual water).[11][14] The tube is vortexed and centrifuged.

-

Final Extract: The cleaned supernatant is transferred to a vial for analysis.

Visualizing the QuEChERS Workflow

Analytical Determination

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying this compound and its metabolites.

-

Detection:

-

Fluorescence Detection (FLD): Provides high sensitivity and selectivity for EQ and EQDM due to their native fluorescence. Excitation and emission wavelengths are typically set around 360 nm and 440 nm, respectively.[16]

-

Mass Spectrometry (MS/MS): Tandem mass spectrometry offers superior specificity and confirmation of the analytes' identities. It is often used for stable-isotope dilution analysis for precise quantification.[11][12][13][15]

-

-

Chromatographic Conditions:

Enzyme Assays and Gene Expression Analysis

-

Enzyme Activity Assays: The catalytic activities of biotransformation enzymes are assessed using liver microsomes or cytosolic fractions. For instance, Glutathione S-transferase (GST) activity can be measured spectrophotometrically using substrates like 1-chloro-2,4-dinitrobenzene (CDNB).[18][19]

-

Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of genes encoding for metabolic enzymes (e.g., CYP1A, CYP3A, GST, UDPGT) in the liver of fish exposed to this compound.[7][8] This provides insights into the molecular response to EQ exposure.

Metabolism in Other Aquaculture Species

While the majority of research has focused on salmonids, some studies have investigated this compound in other species:

-

Shrimp: Analytical methods for detecting this compound residues in shrimp have been developed, indicating its relevance in crustacean aquaculture.[11] Japan has set a tolerance level of 0.2 ppm for this compound in shrimp.[20]

-

Brown Bullhead (Ameiurus nebulosus ): Studies have shown that exposure to this compound can induce GST activity and the expression of certain GST isoforms in the liver of this fish species.[1][18][19]

Further research is required to fully understand the metabolic fate of this compound in a wider range of commercially important aquaculture species.

Conclusion and Future Directions

The metabolism of this compound in aquaculture species is a complex process resulting in several transformation products, with this compound dimer being the most prominent and persistent residue in edible tissues. The accumulation of these compounds is dose-dependent and varies among species and tissues. Phase I and Phase II metabolic enzymes in the liver play a crucial role in the biotransformation and detoxification of this compound.

For professionals in research and drug development, understanding these metabolic pathways is critical for assessing the safety of aquaculture products and for developing strategies to mitigate residue accumulation. Future research should focus on:

-

Elucidating the complete metabolic profile of this compound in a broader range of aquaculture species, including crustaceans and other commercially important fish.

-

Characterizing the specific enzyme isoforms involved in each metabolic step and their kinetic parameters.

-

Investigating the potential toxicological effects of chronic exposure to this compound and its major metabolites, both on the farmed animals and on human consumers.

-

Developing effective depuration strategies to minimize residue levels in farmed fish prior to harvesting.

This guide provides a foundational understanding of the current knowledge on this compound metabolism in aquaculture. Continued research in this area is essential for ensuring the safety and sustainability of the global aquaculture industry.

References

- 1. academic.oup.com [academic.oup.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Accumulation and depuration of the synthetic antioxidant this compound in the muscle of Atlantic salmon (Salmo salar L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of this compound and its transformation products in salmon after controlled dietary exposure via fish feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Hepatic biotransformation and metabolite profile during a 2-week depuration period in Atlantic salmon fed graded levels of the synthetic antioxidant, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iffo.com [iffo.com]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. eurl-pesticides.eu [eurl-pesticides.eu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Simultaneous quantitative determination of the synthetic antioxidant this compound and its major metabolite in Atlantic salmon (Salmo salar, L), this compound dimer, by reversed-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Induction of glutathione S-transferase activity and protein expression in brown bullhead (Ameiurus nebulosus) liver by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Know Your Supplier: this compound & Shrimp Aquaculture - Southern Shrimp Alliance [shrimpalliance.com]

The In Vivo Biotransformation of Ethoxyquin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyquin (EQ), a synthetic antioxidant, has been widely utilized in animal feed to prevent lipid peroxidation. Its in vivo biotransformation is a complex process involving multiple metabolic pathways, leading to the formation of various metabolites that are distributed throughout the body and subsequently excreted. Understanding the metabolic fate of this compound is crucial for assessing its safety and potential physiological effects. This technical guide provides a comprehensive overview of the in-vivo biotransformation of this compound, detailing its metabolic pathways, key metabolites, and the enzymes involved. It presents quantitative data from various animal studies in structured tables for comparative analysis, outlines detailed experimental protocols for key analytical methods, and includes visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

This compound (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a potent antioxidant that has been historically incorporated into animal feed to preserve its nutritional quality by inhibiting the oxidation of lipids and fat-soluble vitamins. Upon ingestion, this compound undergoes extensive metabolism, primarily in the liver, by a series of Phase I and Phase II detoxification enzymes. The biotransformation of this compound results in a variety of metabolites, some of which may possess their own biological activities or toxicological profiles. This guide delves into the scientific literature to provide a detailed technical overview of the in vivo metabolism of this compound in various animal models.

Metabolic Pathways of this compound

The in vivo biotransformation of this compound proceeds through two main phases of metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion.

Phase I Metabolism

The primary Phase I metabolic reactions for this compound involve oxidation, O-deethylation, and hydroxylation, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[1][2]

-

O-Deethylation: This is a major metabolic pathway for this compound, leading to the formation of 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline, also known as de-ethylated this compound (DEQ).[3]

-

Oxidation: this compound can be oxidized to form this compound quinone imine (EQI), a reactive metabolite.[2][4] Another significant oxidation product is the this compound dimer (EQDM).[2]

-

Hydroxylation: Hydroxylation can also occur at various positions on the this compound molecule.[5]

Phase II Metabolism

Following Phase I reactions, the resulting metabolites, particularly the hydroxylated forms, undergo conjugation with endogenous molecules such as glucuronic acid and sulfate. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These conjugation reactions significantly increase the water solubility of the metabolites, preparing them for excretion in urine and bile. In rats, the major urinary metabolites are in the form of sulfate conjugates, while mouse urine contains a major glucuronide conjugate.[3] Glutathione (GSH) conjugation has also been identified as a pathway for the excretion of this compound metabolites in rat bile.[3]

Key Metabolites of this compound

Several key metabolites of this compound have been identified in various in vivo studies. The primary metabolites include:

-

De-ethylated this compound (DEQ): 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline.

-

This compound Quinone Imine (EQI): A reactive oxidation product.[2]

-

This compound Dimer (EQDM): A significant metabolite found in tissues.[2]

-

Sulfate and Glucuronide Conjugates: Formed during Phase II metabolism to facilitate excretion.[3]

Quantitative Data on this compound and its Metabolites

The distribution and concentration of this compound and its metabolites vary depending on the animal species, tissue type, dosage, and duration of exposure. The following tables summarize quantitative data from selected in vivo studies.

Table 1: this compound and Metabolite Concentrations in Swine Tissues [6]

| Tissue | Analyte | Concentration Range (μg/kg) |

| Fat | EQ | 3281 - 12193 |

| EQI | 1780 - 12071 | |

| EQDM | 2112 - 10969 | |

| Kidney | EQ | Lower than fat |

| EQI | Lower than fat | |

| EQDM | Lower than fat | |

| Liver | EQ | Lower than fat |

| EQI | Lower than fat | |

| EQDM | Lower than fat | |

| Muscle | EQ | Lowest concentrations |

| EQI | Lowest concentrations | |

| EQDM | Lowest concentrations |

Data from a study where swine were fed a diet containing a commercial EQ additive.[6] The fat-soluble nature of these compounds leads to their highest accumulation in adipose tissue.[6]

Table 2: this compound Residue Levels in Mouse Tissues [7]

| Tissue | 0.125% EQ HCl in feed (μg EQ/g tissue) | 0.5% EQ HCl in feed (μg EQ/g tissue) |

| Liver | 0.84 - 2.55 | 1.98 - 4.58 |

| Kidney | Data not specified | Data not specified |

| Lung | Data not specified | Data not specified |

| Brain | 0.11 - 0.45 | 0.32 - 0.92 |

Mice were fed powdered feed containing 0.125% or 0.5% EQ HCl for up to 14 weeks.[7]

Table 3: this compound and Metabolite Concentrations in Atlantic Salmon Muscle [2][8]

| Compound | Concentration | Study Details |

| EQ | Proportional to dietary level and exposure duration | Fed diets with 0.5, 119, or 1173 mg/kg EQ for 90 days |

| DEQ | Identified | Fed diets with 0.5, 119, or 1173 mg/kg EQ for 90 days |

| QI | Identified | Fed diets with 0.5, 119, or 1173 mg/kg EQ for 90 days |

| EQDM | Main transformation product, >10-fold higher than EQ | Fed diets with 0.5, 119, or 1173 mg/kg EQ for 90 days |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the analysis of this compound and its metabolites in vivo.

Analysis of this compound and its Metabolites in Swine Tissues by GC-MS/MS[6]

-

Animal Model: Swine.

-

Dosing: Commercial feed containing this compound additive.

-